Raltegravir-13C6 Potassium Salt Raltegravir-13C6 Potassium Salt
Brand Name: Vulcanchem
CAS No.: 1391053-33-0
VCID: VC0127258
InChI:
SMILES:
Molecular Formula: C₁₄¹³C₆H₂₀FKN₆O₅
Molecular Weight: 488.46

Raltegravir-13C6 Potassium Salt

CAS No.: 1391053-33-0

Cat. No.: VC0127258

Molecular Formula: C₁₄¹³C₆H₂₀FKN₆O₅

Molecular Weight: 488.46

* For research use only. Not for human or veterinary use.

Raltegravir-13C6 Potassium Salt - 1391053-33-0

Specification

CAS No. 1391053-33-0
Molecular Formula C₁₄¹³C₆H₂₀FKN₆O₅
Molecular Weight 488.46

Introduction

Chemical Properties and Structure

Raltegravir-13C6 Potassium Salt possesses specific chemical properties that make it valuable for analytical applications:

PropertyValue
CAS Number1391053-33-0
Molecular FormulaC14¹³C6H20FKN6O5
Molecular Weight488.46 g/mol
Systematic NameN-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt

The compound maintains the structural characteristics of the parent raltegravir molecule but incorporates six carbon-13 (¹³C) atoms at specific positions in the molecular framework. This strategic isotopic labeling creates a mass difference that can be detected by mass spectrometric instruments while preserving the chemical behavior of the original compound.

Applications in Analytical Chemistry

Use as Reference Standard

Research Findings and Analytical Methods

Validation Studies

Research has demonstrated the effectiveness of Raltegravir-13C6 Potassium Salt in validated bioanalytical methods. In one notable study, researchers developed and validated an LC-MS/MS assay for the simultaneous measurement of bictegravir (BIC), doravirine (DOR), and raltegravir (RAL) in human plasma . The method employed protein precipitation extraction with isotopically labeled internal standards, including RAL-d6 and 13C6-DOR.

Key validation parameters from this research include:

ParameterPerformance
LinearityR² > 0.994 across calibration ranges
Calibration Range (RAL)10.0-10,000 ng/mL
AccuracyInter-assay %Bias ≤±8.5
PrecisionInter-assay %CV ≤11.4
Recovery (RAL)97.0%-111%
Recovery (Internal Standards)94.0%-104% (RAL-d6)

The method validation followed FDA guidance for industry and demonstrated suitability for pharmacokinetic assessments and therapeutic drug monitoring of modern antiretroviral therapy .

Chromatographic and Mass Spectrometry Conditions

When used in LC-MS/MS applications, Raltegravir and its isotopically labeled standards are typically analyzed under the following conditions:

ParameterCondition
ColumnWaters Atlantis T3 C18 (50x2.1mm, 3μm particle size)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Flow Rate0.500 mL/min
Column Temperature40°C
Autosampler Temperature10°C
Retention Time (RAL)1.04 minutes
Mass SpectrometerTriple quadrupole (e.g., API-5000)
Ionization ModePositive ion TurboIonspray
Source Temperature500°C
Ion Spray Voltage4500V
MRM Transition (RAL)446.1/362.0

These conditions have been demonstrated to provide reliable and reproducible results for the quantification of raltegravir in human plasma samples, with the isotopically labeled standard used for ensuring analytical accuracy .

Quality control for reference standards like Raltegravir-13C6 Potassium Salt typically includes:

  • Comprehensive analytical characterization (HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR)

  • Purity verification using multiple analytical techniques

  • Certificate of analysis with detailed specifications

  • Batch-to-batch consistency testing

  • Compliance with regulatory requirements

These quality control measures ensure that the reference standard meets the requirements for reliable analytical performance in pharmaceutical and biomedical research applications .

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